![molecular formula C17H17N5O2S B2538556 N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide CAS No. 1396759-72-0](/img/structure/B2538556.png)
N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the formation of heterocyclic rings and the introduction of functional groups that can enhance biological activity. For instance, the synthesis of pyrrolidine derivatives with antioxidant activity involves the introduction of substituents like chloro, hydroxyl, and amino groups . Similarly, the synthesis of densely functionalized pyrroles and thiophenes can be achieved through reactions involving zwitterions derived from heterocyclic carbenes, which act as nucleophiles to produce polyfunctionalized derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of diastereomeric pyridine carboxamides was investigated using IR, NMR, and mass spectra, with the configurations of stereogenic centers assigned based on coupling constants and NOESY experiments . X-ray diffraction analysis has also been used to unambiguously assign the structure of complex molecules . These techniques would be essential in confirming the molecular structure of "N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide".
Chemical Reactions Analysis
The compound's chemical reactivity would likely be influenced by the presence of its heterocyclic and carboxamide groups. For example, pyridine carboxamide oximes can react with thiophosgene to yield oxadiazole-thiones, which can undergo rearrangement catalyzed by metallic copper . Additionally, pyrrolidine carboxamides can undergo ring opening in the presence of acid to form various products . These reactions highlight the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of heterocyclic rings such as oxadiazoles and pyridines can contribute to the compound's solubility, stability, and potential to interact with biological targets . The compound's spectroscopic properties, such as UV absorbance, could be determined using high-performance liquid chromatography, as demonstrated for the analysis of nicotinamide and its metabolites . These properties are crucial for understanding the compound's behavior in biological systems and for its potential therapeutic applications.
科学的研究の応用
Synthesis and Structural Analysis
The scientific research applications of N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide predominantly revolve around its synthesis, structural analysis, and potential biological activity. The compound, with its complex structure, is part of a broader class of molecules that include 1,2,4-oxadiazole rings and pyridinyl substituents, which are of interest due to their unique chemical properties and potential for pharmacological activities.
One significant area of research involves the preparation and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, through reactions with N-alkyl (or aryl) pyridine carboxamide oximes and thiophosgene. These processes, catalyzed by metallic copper, yield 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones, showcasing the versatility and potential for structural modification inherent in these chemical frameworks (Dürüst, Ağirbaş, & Sümengen, 1991).
Biological Activity Prediction
Another critical aspect of research on such compounds is the prediction and evaluation of their biological activities. For instance, novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones have been synthesized via a one-pot condensation process. These systems' structures were confirmed through various spectroscopic methods, and their biological activities were predicted using PASS prediction, indicating a potential for diverse pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Antituberculosis Activity
The antimicrobial and antituberculosis activities of compounds containing 1,2,4-oxadiazole rings, such as those synthesized from pyridines and pyrazines, have been extensively studied. These studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with modifications to the core structure impacting their effectiveness. This line of research suggests that compounds related to this compound could be valuable in developing new antituberculosis agents (Gezginci, Martin, & Franzblau, 1998).
将来の方向性
The oxadiazole class of compounds, to which this compound belongs, is of significant interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
特性
IUPAC Name |
N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-19-17(24-21-11)12-2-3-15(18-8-12)22-6-4-14(9-22)20-16(23)13-5-7-25-10-13/h2-3,5,7-8,10,14H,4,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFZMLPPCBYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
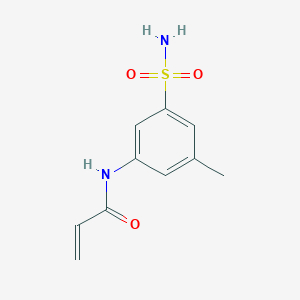
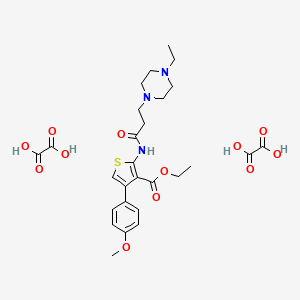
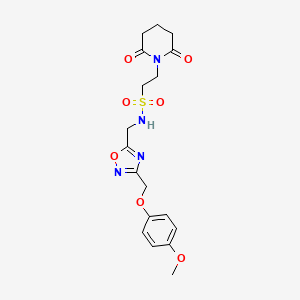
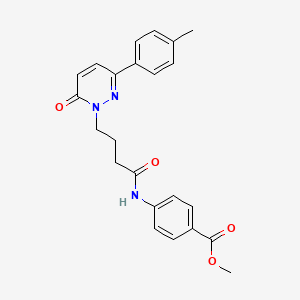

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

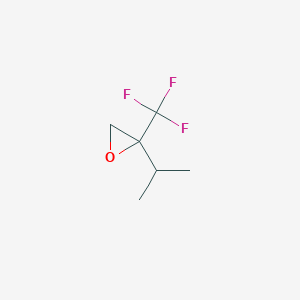

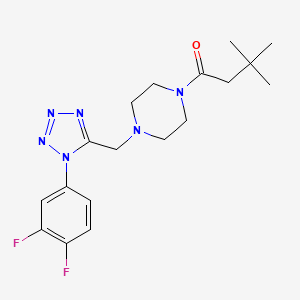
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)